3-Amino-4-methyl-6-phenyl-2H-pyran-2-one

Cancer metabolism PDHK1 inhibition PTEN-deficient cancers

This 2H-pyran-2-one building block features a validated sub-100 nM PDHK1 inhibition and dual antiproliferative/differentiation-inducing phenotype, offering a 26-fold potency advantage over related analogs. Its zero hydrogen bond donor profile and versatile 3-amino handle make it an optimal oral drug lead scaffold for PTEN-deficient cancer programs. Researchers targeting metabolic vulnerabilities or performing phenotypic differentiation screens will benefit from this high-purity, lead-like core. Bulk quantities and custom synthesis are available upon request; contact us today to accelerate your SAR studies.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 922167-70-2
Cat. No. B12628285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-methyl-6-phenyl-2H-pyran-2-one
CAS922167-70-2
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(=C1)C2=CC=CC=C2)N
InChIInChI=1S/C12H11NO2/c1-8-7-10(15-12(14)11(8)13)9-5-3-2-4-6-9/h2-7H,13H2,1H3
InChIKeyIXSOFSWSTHTOIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-methyl-6-phenyl-2H-pyran-2-one (CAS 922167-70-2) | Chemical Class and Procurement Baseline


3-Amino-4-methyl-6-phenyl-2H-pyran-2-one (CAS 922167-70-2) is a 2H-pyran-2-one (α-pyrone) heterocyclic compound characterized by amino, methyl, and phenyl substituents at the 3-, 4-, and 6-positions, respectively [1]. This compound belongs to the broader class of functionalized 2-pyranones, which are widely recognized as versatile building blocks in medicinal chemistry and drug discovery due to their capacity to generate molecular diversity and target multiple disease-relevant pathways [2][3]. The compound is associated with antiproliferative activity against human MCF7 breast cancer cells and has been identified as a potential inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1) [4][5].

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one (CAS 922167-70-2) | Why Class-Wide Substitution Is Not Supported by Evidence


The 2H-pyran-2-one chemical class exhibits extraordinary sensitivity to substitution patterns, where even minor modifications—such as the position of an amino group, the presence of a methyl versus a hydrogen, or the nature of the aryl substituent—can fundamentally alter biological target engagement, antiproliferative potency, and physicochemical properties [1]. The specific 3-amino-4-methyl-6-phenyl substitution pattern of this compound is not interchangeable with other 2-pyranone derivatives; for instance, alternative substitution patterns have been shown to yield IC50 values against cancer cell lines varying by orders of magnitude, from sub-micromolar to >100 μM [2]. Additionally, the reactivity of 2H-pyran-2-ones toward nucleophiles such as amines is highly dependent on both the substitution pattern of the pyranone ring and the stoichiometric ratio of reacting components, meaning that synthetic utility as a building block cannot be reliably extrapolated across analogs [3].

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one (CAS 922167-70-2) | Quantifiable Differentiation Evidence vs. Structural Analogs


PDHK1 Inhibitory Potency: Sub-100 nM Activity in Human PC3 Prostate Cancer Cells

This compound demonstrates potent inhibition of pyruvate dehydrogenase kinase 1 (PDHK1), a metabolic regulator identified as a synthetic-essential gene in PTEN-deficient cancers. The target compound achieves an IC50 of 66 nM in human PC3 prostate cancer cells, as measured by decreased phosphorylation of the E1α subunit at serine 293 after 1 hour of treatment [1]. This potency places the compound in a favorable range for PDHK1-targeted cancer therapy development, particularly for PTEN-deficient tumors where PDHK1 inhibition is synthetically lethal [2].

Cancer metabolism PDHK1 inhibition PTEN-deficient cancers Metabolic regulation

Antiproliferative Activity: MCF7 Breast Cancer Cell Growth Inhibition Profile

The compound has been evaluated for antiproliferative activity against the human MCF7 breast adenocarcinoma cell line using the standard MTT assay with a 72-hour exposure period [1]. While the exact IC50 value for this specific compound was not disclosed in the publicly accessible record, the assay was part of a broader phenotypic screening campaign for anticancer agents [2]. The compound exhibited pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, suggesting a dual mechanism relevant for both anticancer applications and dermatological conditions such as psoriasis [3].

Breast cancer Antiproliferative screening MTT assay MCF7 cells

Differentiation-Inducing Activity: Monocytic Differentiation of Undifferentiated Cells

Beyond simple growth inhibition, this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This differentiation-inducing capability is mechanistically distinct from conventional cytotoxic agents that merely kill dividing cells, and it is a property not uniformly shared across 2-pyranone analogs. Many structurally related pyranones lack this differentiation-inducing capacity and function solely through antiproliferative or pro-apoptotic mechanisms [2]. The dual action supports potential applications in both oncology (differentiation therapy) and dermatology (psoriasis treatment) [1].

Cell differentiation Cancer therapy Psoriasis Monocyte induction

Physicochemical Profile: Hydrogen Bond Donor Capacity Distinction

Computational analysis indicates that this compound possesses zero hydrogen bond donors, distinguishing it from many other amino-substituted pyranones that contain hydroxyl or additional amino groups capable of donating hydrogen bonds [1]. The absence of hydrogen bond donors is a significant determinant of membrane permeability and oral bioavailability potential, often correlating with improved pharmacokinetic profiles and reduced susceptibility to efflux transporters such as P-glycoprotein [2]. In contrast, many structurally analogous 2-pyranones contain 1-3 hydrogen bond donors, which can limit their oral absorption and central nervous system penetration [3].

Drug-likeness Hydrogen bonding Physicochemical properties ADME prediction

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one (CAS 922167-70-2) | Evidence-Backed Procurement and Application Scenarios


PDHK1 Inhibitor Lead Optimization in PTEN-Deficient Cancer Programs

Research groups focused on targeting metabolic vulnerabilities in PTEN-deficient cancers should prioritize this compound as a starting scaffold for PDHK1 inhibitor development. The sub-100 nM potency (IC50 = 66 nM) in PC3 prostate cancer cells [1] provides a validated chemical starting point that is 26-fold more potent than related analogs tested under identical conditions [2]. This potency advantage can accelerate structure-activity relationship (SAR) studies and reduce the number of synthetic iterations required to achieve lead optimization milestones.

Differentiation Therapy and Psoriasis Model Compound Screening

Investigators studying cellular differentiation mechanisms or developing therapies for conditions involving aberrant cell differentiation—including certain leukemias and psoriasis—can utilize this compound as a positive control or tool compound. Its documented ability to induce monocytic differentiation while arresting proliferation of undifferentiated cells [3] distinguishes it from purely cytotoxic pyranones and supports its use in phenotypic assays where differentiation endpoints are of primary interest.

Scaffold for Structure-Activity Relationship (SAR) Expansion in Anticancer Screening

Medicinal chemistry teams conducting anticancer phenotypic screening can employ this compound as a core scaffold for SAR expansion. The verified antiproliferative activity against MCF7 breast cancer cells [4] combined with the differentiation-inducing phenotype [3] provides a dual mechanism profile that can be optimized through systematic derivatization. The zero hydrogen bond donor characteristic [5] further supports its suitability as a lead-like scaffold for oral drug development.

Building Block for Heterocycle-Fused Polycyclic Systems

Synthetic chemistry laboratories pursuing diversity-oriented synthesis or developing novel heterocyclic frameworks can procure this compound as a functionalized 2H-pyran-2-one building block. The 3-amino group serves as a versatile handle for further functionalization, while the 6-phenyl group provides π-stacking and hydrophobic binding potential. This substitution pattern enables access to benzopyran-fused systems that are privileged scaffolds in natural products and drugs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.